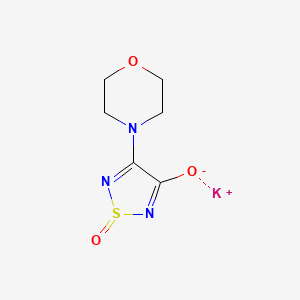![molecular formula C10H11NO2 B13836794 2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile involves several steps. One common method includes the reaction of 2-(2-hydroxyethyl)phenol with chloroacetonitrile under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile is primarily related to its role as an intermediate in chemical synthesis. It interacts with various molecular targets and pathways depending on the specific reactions it undergoes. For example, in the synthesis of stabilizers for polysiloxane-based coatings, it contributes to the formation of stable chemical bonds that enhance the durability and performance of the coatings.
Comparaison Avec Des Composés Similaires
2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile can be compared with other similar compounds, such as:
2-(2-Hydroxyethyl)phenol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Phenoxyacetonitrile: Another related compound, phenoxyacetonitrile, has a similar structure but lacks the hydroxyethyl group, resulting in different reactivity and applications.
2-(2-Hydroxyethyl)benzonitrile: This compound is structurally similar but has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior and uses.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C10H11NO2/c11-6-8-13-10-4-2-1-3-9(10)5-7-12/h1-4,12H,5,7-8H2 |
Clé InChI |
HDISCYWAEOQAPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCO)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
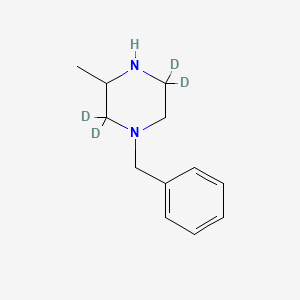
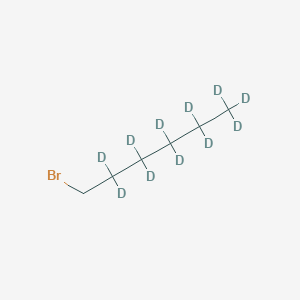
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
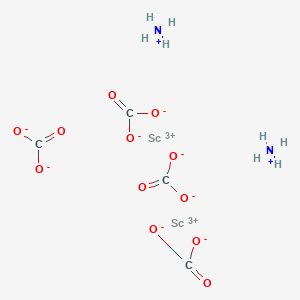
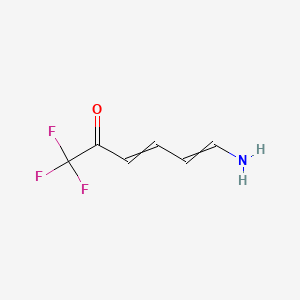

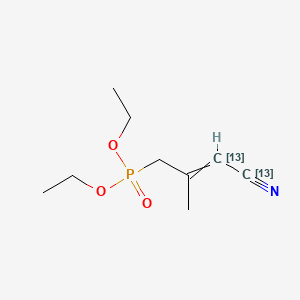
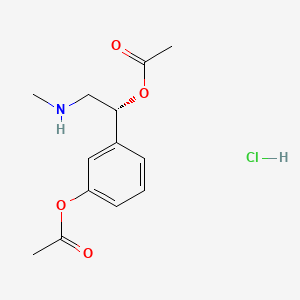
![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)
![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
